2'-Deoxycytidine-3'-monophosphate - 6220-63-9

2'-Deoxycytidine-3'-monophosphate

Catalog Number: EVT-379893
CAS Number: 6220-63-9
Molecular Formula: C9H14N3O7P
Molecular Weight: 307.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-Deoxycytidine-3'-monophosphate (3'-dCMP) is a deoxyribonucleotide, a fundamental building block of deoxyribonucleic acid (DNA) [, , ]. It is a pyrimidine nucleotide, meaning its core structure is a six-membered heterocyclic aromatic ring (pyrimidine) with nitrogen atoms at the 1 and 3 positions. 3'-dCMP is composed of three distinct components:

In scientific research, 3'-dCMP is primarily used as a model system to study the effects of low-energy electrons (LEEs) on DNA and DNA damage mechanisms [, , , , , , ]. Its relatively small size compared to larger DNA molecules makes it computationally tractable for theoretical studies, while still retaining key structural features of DNA. This makes it a valuable tool for investigating how LEEs can induce DNA strand breaks and base release, which are crucial processes in radiation damage and mutagenesis.

Molecular Structure Analysis

Research primarily focuses on the reactions of 3'-dCMP with LEEs, leading to DNA strand breaks and base release [, , , , ]. These studies have identified several key reactions:

  • Electron Attachment: 3'-dCMP can capture LEEs to form transient negative ions (radical anions) [, , , ]. This electron attachment process is crucial for initiating subsequent chemical reactions leading to DNA damage.
  • Single Strand Breaks (SSBs): LEEs can induce SSBs in 3'-dCMP primarily through the cleavage of the sugar-phosphate C-O bond [, , , , ]. This process can occur through different mechanisms depending on the energy of the incident LEE.
  • Glycosidic Bond Cleavage: While less favorable than SSBs, studies suggest that LEEs can also induce cytosine base release through the cleavage of the glycosidic N-C bond in 3'-dCMP []. This process requires higher energy LEEs compared to SSBs.
Mechanism of Action

The mechanism of action for LEE-induced damage in 3'-dCMP is complex and involves multiple pathways [, , , , ]:

Low-Energy (< 1 eV) Electron Attachment:

  • Shape Resonance Formation: Incident LEEs initially form a temporary negative ion state with 3'-dCMP, localized on the cytosine base [, , , , ].
  • Electron Transfer: The captured electron then transfers from the π orbital of the cytosine base to the σ orbital of the sugar-phosphate C-O bond [, , , , ].
  • Bond Cleavage: This electron transfer weakens and ultimately breaks the C-O bond, leading to a SSB [, , , , ].

Higher-Energy (> 1 eV) Electron Attachment:

  • Direct Excitation: Higher-energy LEEs can directly excite vibrational modes in the 3'-dCMP molecule [, ].
  • Quantum Tunneling: This excitation can lead to bond breaking, including the C-O bond for SSBs and the N-C bond for base release, even if the incident LEE energy is below the bond dissociation energy, through a process known as quantum tunneling [, ].
Physical and Chemical Properties Analysis
  • Capture Low-Energy Electrons: 3'-dCMP can efficiently capture LEEs, forming transient negative ions (radical anions) [, , , ]. This property is crucial for its role in LEE-induced DNA damage.
  • Undergo Bond Cleavage: The sugar-phosphate C-O bond and the glycosidic N-C bond in 3'-dCMP are susceptible to cleavage upon interaction with LEEs [, , , , ]. The specific bond dissociation energies and activation barriers for these processes require further investigation.
Applications
  • LEE-Induced DNA Damage: 3'-dCMP serves as a simplified model system to investigate the mechanisms of DNA strand breaks and base release induced by LEEs [, , , , , ]. This has implications for understanding radiation damage to DNA, a fundamental process in cancer radiotherapy and radiation biology.
  • Theoretical Modeling: Its relatively small size makes 3'-dCMP computationally tractable for advanced theoretical calculations, allowing researchers to study electron attachment processes, bond dissociation mechanisms, and the effects of solvation on DNA damage at a molecular level [, , , , , , ].
  • Development of DNA Damage Markers: Research on styrene oxide-induced DNA adducts suggests that studying the modification of 3'-dCMP and other nucleotides could help identify potential biomarkers for DNA damage caused by environmental toxins [].

Styrene Oxide-DNA Adducts

Compound Description: Styrene oxide is a reactive compound that can form adducts with DNA bases. These adducts are formed through the reaction of styrene oxide with nucleophilic sites on the DNA bases, primarily guanine. []

Relevance: While not structurally similar to 2'-dCMP, the formation of styrene oxide-DNA adducts is relevant to understanding DNA damage mechanisms. 32P-postlabeling studies have shown that styrene oxide preferentially forms adducts with deoxyguanosine. [] This research highlights the susceptibility of DNA to damage by reactive compounds and the potential for specific base modifications.

1,N6-Ethenoadenine and 3,N4-Ethenocytosine

Compound Description: 1,N6-Ethenoadenine and 3,N4-ethenocytosine are exocyclic DNA adducts formed by the reaction of lipid peroxidation products with adenine and cytosine bases, respectively. [] These adducts are considered markers of oxidative stress and DNA damage.

Relevance: The formation of 1,N6-ethenoadenine and 3,N4-ethenocytosine through lipid peroxidation products highlights another pathway for DNA base modification. While these adducts are not directly related to the structure of 2'-dCMP, they showcase the vulnerability of DNA to various damaging agents and the resulting formation of modified bases, including 3,N4-etheno-2'-deoxycytidine. [] This emphasizes the importance of studying different types of DNA damage and their underlying mechanisms.

8-Oxo-7,8-dihydro-2′-deoxyguanosine (8-HOdG)

Compound Description: 8-HOdG is a commonly studied marker of oxidative DNA damage, formed by the modification of guanine bases by reactive oxygen species. []

Relevance: Although structurally different from 2'-dCMP, 8-HOdG is relevant because it represents another type of DNA lesion caused by oxidative stress. Its inclusion in studies analyzing multiple DNA adducts, along with compounds like N6-etheno-2’-deoxyadenosine-3′-monophosphate and 3,N4-etheno-2'-deoxycytidine 3'-monophosphate, highlights the need to understand the diverse range of modifications that can occur in DNA. [] This comprehensive approach is crucial for assessing the overall impact of DNA damage on cellular processes.

5-Methyl-2′-deoxycytidine-3′-monophosphate (5mdCMP)

Compound Description: 5mdCMP is a modified nucleotide where a methyl group is added to the 5 position of the cytosine base in 2'-dCMP. This modification plays a significant role in epigenetic regulation. []

Relevance: While not directly involved in the electron-induced DNA damage studies discussed, 5mdCMP's inclusion in the analysis of CLL patient DNA samples underscores the importance of considering various DNA modifications, including those related to epigenetics, in a broader context. [] Analyzing 5mdCMP alongside DNA damage markers helps researchers understand the complex interplay between different cellular processes and their impact on disease development.

Properties

CAS Number

6220-63-9

Product Name

2'-Deoxycytidine-3'-monophosphate

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C9H14N3O7P

Molecular Weight

307.2 g/mol

InChI

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1

InChI Key

FVSAHFFHPOLBLL-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O

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